2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl3N3O3 It is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine and 3-nitroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-phenyl-N-[2,2,2-trichloro-1-(3-aminoanilino)ethyl]acetamide.
Reduction: Formation of this compound with reduced nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in its reactivity, potentially forming covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the nitro group in the 3-position of the aniline ring differentiates it from similar compounds and may influence its chemical behavior and applications .
Properties
Molecular Formula |
C16H14Cl3N3O3 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-7-4-8-13(10-12)22(24)25)21-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,20H,9H2,(H,21,23) |
InChI Key |
LBMXKOFQXSUZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.